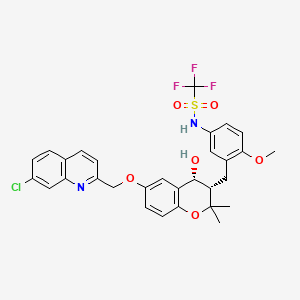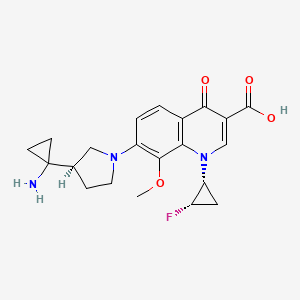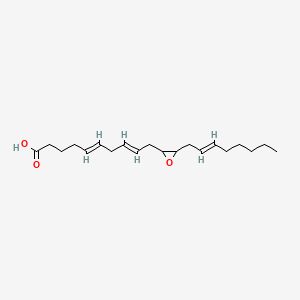![molecular formula C22H23ClF3N3O3 B1241641 (3S)-3-(2-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-2-oxo-4-(trifluoromethyl)indole-6-carboxamide CAS No. 259666-71-2](/img/structure/B1241641.png)
(3S)-3-(2-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-2-oxo-4-(trifluoromethyl)indole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-(2-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-2-oxo-4-(trifluoromethyl)indole-6-carboxamide is a small-molecule drug that acts as a potent, orally-active agonist of the ghrelin/growth hormone secretagogue receptor (GHSR) and growth hormone secretagogue. It has around half the potency of the endogenous agonist ghrelin as a stimulator of growth hormone release . This compound is under investigation for the treatment of growth hormone deficiency and other medical conditions .
Preparation Methods
SM-130686 is synthesized through a series of chemical reactions involving oxindole derivatives. The synthetic route includes enantioselective arylation and alkenylation reactions of isatins using aryltrimethoxysilanes and alkenyltrimethoxysilanes as nucleophiles . The reaction conditions involve the use of a complex of copper(I) fluoride with structurally tuned Taniaphos in the presence of a catalytic amount of zinc fluoride . Industrial production methods for SM-130686 have not been extensively documented, but the synthesis involves multiple steps of chemical conversions and purification processes .
Chemical Reactions Analysis
SM-130686 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxindole derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using common reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include copper(I) fluoride, zinc fluoride, and arylboronate reagents . Major products formed from these reactions are different oxindole derivatives with varying functional groups .
Scientific Research Applications
SM-130686 has several scientific research applications, including:
Mechanism of Action
SM-130686 exerts its effects by acting as an agonist of the ghrelin/growth hormone secretagogue receptor (GHSR). It stimulates the release of growth hormone by binding to the GHSR and increasing the intracellular calcium concentration in cells expressing the receptor . The compound’s mechanism of action involves the activation of the GHSR pathway, leading to dose-dependent increases in muscle mass and decreases in body fat .
Comparison with Similar Compounds
SM-130686 is structurally distinct from other growth hormone secretagogues such as MK-677, NN703, and hexarelin . While all these compounds act as agonists of the GHSR, SM-130686 has unique structural features that contribute to its specific pharmacological profile . Similar compounds include:
MK-677: Another potent GHSR agonist with a different chemical structure.
NN703: A growth hormone secretagogue with distinct structural properties.
Hexarelin: A peptide-based GHSR agonist with different pharmacokinetic characteristics.
SM-130686’s uniqueness lies in its oxindole derivative structure, which provides specific binding properties and pharmacological effects .
Properties
CAS No. |
259666-71-2 |
|---|---|
Molecular Formula |
C22H23ClF3N3O3 |
Molecular Weight |
469.9 g/mol |
IUPAC Name |
(3S)-3-(2-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-2-oxo-4-(trifluoromethyl)indole-6-carboxamide |
InChI |
InChI=1S/C22H23ClF3N3O3/c1-3-28(4-2)9-10-29-17-12-13(19(27)30)11-15(22(24,25)26)18(17)21(32,20(29)31)14-7-5-6-8-16(14)23/h5-8,11-12,32H,3-4,9-10H2,1-2H3,(H2,27,30)/t21-/m1/s1 |
InChI Key |
YSSPGXCFFITNCE-OAQYLSRUSA-N |
SMILES |
CCN(CC)CCN1C2=CC(=CC(=C2C(C1=O)(C3=CC=CC=C3Cl)O)C(F)(F)F)C(=O)N |
Isomeric SMILES |
CCN(CC)CCN1C2=CC(=CC(=C2[C@@](C1=O)(C3=CC=CC=C3Cl)O)C(F)(F)F)C(=O)N |
Canonical SMILES |
CCN(CC)CCN1C2=CC(=CC(=C2C(C1=O)(C3=CC=CC=C3Cl)O)C(F)(F)F)C(=O)N |
Synonyms |
SM 130686 SM-130686 SM130686 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(fluoromethoxyimino)acetyl]amino]-3-[[5-[(1R)-1-formamidoethyl]imidazo[5,1-b][1,3]thiazol-6-ium-6-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1241558.png)

![[(1S,2S)-2-morpholin-4-ylcyclohexyl] 2-naphthalen-1-ylacetate](/img/structure/B1241560.png)


![(1R,3R,13S,18S,19S,21S,23R)-12-hydroxy-9-methoxy-10,22-dimethyl-4,17-dioxa-2,14,22-triazaheptacyclo[11.10.0.02,6.03,21.07,12.014,18.019,23]tricosa-6,9-diene-8,11-dione](/img/structure/B1241565.png)
![(8S,11R,13S,14S,17R)-11-(4-acetylphenyl)-17-hydroxy-17-[(Z)-3-hydroxyprop-1-enyl]-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1241566.png)


![[3H]azietomidate](/img/structure/B1241571.png)




